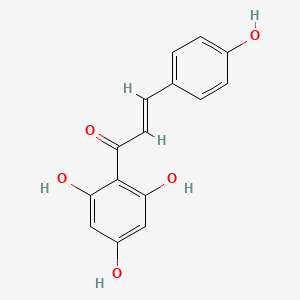

(E)-Naringenin chalcone

Description

Naringenin chalcone has been reported in Humulus lupulus, Populus szechuanica, and other organisms with data available.

RN given refers to cpd with unspecified stereoisomer & from CA Vol 92 Form Index; RN for cpd not in Chemline 7/6/83; structure in first source

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQHMWTPYORBCMF-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)C2=C(C=C(C=C2O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043553 | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25515-46-2, 73692-50-9, 5071-40-9 | |

| Record name | Naringenin chalcone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25515-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073692509 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naringenin chalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025515462 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)‐3‐(4‐Hydroxyphenyl)‐1‐(2,4,6‐trihydroxyphenyl)prop‐2‐en‐1‐one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naringenin chalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NARINGENIN CHALCONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YCF6Z24AS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

184 °C | |

| Record name | Chalconaringenin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide on (E)-Naringenin Chalcone: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Naringenin chalcone (B49325), a naturally occurring chalconoid, is a precursor in the biosynthesis of naringenin (B18129) and other flavonoids.[1] This open-chain flavonoid, characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, has garnered significant scientific interest. Its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties, position it as a promising candidate for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of (E)-Naringenin chalcone, with a focus on experimental protocols and the underlying signaling pathways.

Chemical Structure and Identification

This compound, systematically named (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one, is a member of the chalcone family. The "(E)-" designation refers to the trans configuration of the double bond in the α,β-unsaturated carbonyl system.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (2E)-3-(4-hydroxyphenyl)-1-(2,4,6-trihydroxyphenyl)prop-2-en-1-one |

| Synonyms | 2′,4,4′,6′-Tetrahydroxychalcone, Chalconaringenin, Isosalipurpol |

| CAS Number | 25515-46-2 (for the (E)-isomer) |

| Molecular Formula | C₁₅H₁₂O₅ |

| Molecular Weight | 272.25 g/mol |

| SMILES | O=C(/C=C/c1ccc(O)cc1)c2c(O)cc(O)cc2O |

| InChI | InChI=1S/C15H12O5/c16-10-4-1-9(2-5-10)3-6-12(18)15-13(19)7-11(17)8-14(15)20/h1-8,16-17,19-20H/b6-3+ |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and bioavailability.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Melting Point | 182-184 °C | |

| Boiling Point | 538.7 °C (Predicted) | [2] |

| Solubility | Soluble in DMSO and DMF. Slightly soluble in ethanol (B145695). | - |

| UV λmax | ~370 nm | - |

| Appearance | Yellowish solid | - |

Biological and Pharmacological Properties

This compound exhibits a wide range of biological activities, making it a molecule of significant interest in pharmacology.

Antioxidant Activity

This compound demonstrates potent antioxidant properties by scavenging free radicals. This activity is attributed to the presence of multiple hydroxyl groups on its aromatic rings, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS).

Anti-inflammatory Activity

The compound has been shown to possess anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cell lines like RAW 264.7.[3] This inhibition is often linked to the modulation of key inflammatory signaling pathways.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines. Its anticancer mechanisms include the induction of apoptosis (programmed cell death) and the modulation of cell signaling pathways involved in cell proliferation and survival.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.

Synthesis of this compound via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a common and effective method for synthesizing chalcones. This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an acetophenone (B1666503) derivative.

Workflow for the Synthesis of this compound:

Caption: Claisen-Schmidt condensation for this compound synthesis.

Protocol:

-

Dissolve 2',4',6'-trihydroxyacetophenone (1 equivalent) and 4-hydroxybenzaldehyde (1 equivalent) in ethanol in a round-bottom flask.

-

Slowly add an aqueous solution of a strong base, such as potassium hydroxide (B78521) or sodium hydroxide, to the mixture while stirring.

-

Continue stirring the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by Thin Layer Chromatography).

-

Once the reaction is complete, pour the mixture into a beaker containing ice-cold water and acidify with dilute hydrochloric acid to precipitate the product.

-

Filter the resulting solid, wash it with cold water, and dry it.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used method to evaluate the antioxidant capacity of a compound.

Workflow for DPPH Assay:

Caption: Workflow of the DPPH radical scavenging assay.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of dilutions of the stock solution to obtain different concentrations of the chalcone.

-

Prepare a fresh solution of DPPH in methanol.

-

In a 96-well plate, add a specific volume of each chalcone dilution to the wells.

-

Add a specific volume of the DPPH solution to each well. A control well should contain only the solvent and the DPPH solution.

-

Incubate the plate in the dark at room temperature for approximately 30 minutes.[4]

-

Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the DPPH radicals, by plotting the percentage of inhibition against the concentration.[5]

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in LPS-stimulated macrophages.

Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium.

-

Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various non-toxic concentrations of this compound for a specific period (e.g., 1 hour).

-

Stimulate the cells with lipopolysaccharide (LPS) to induce NO production, except for the control group.

-

Incubate the cells for a further 24 hours.[3]

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess reagent.[3][6]

-

Measure the absorbance at approximately 540 nm.[3]

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specific period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at approximately 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control cells and determine the IC50 value.

Signaling Pathways Modulated by this compound and Related Flavonoids

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and growth. Some studies on naringenin and related chalcones suggest that they can inhibit this pathway, leading to decreased cancer cell survival.[7][8]

Diagram of this compound's Potential Effect on the PI3K/Akt Pathway:

References

- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 2. Naringenin chalcone|lookchem [lookchem.com]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of nitric oxide production in RAW 264.7 cells and cytokines IL-1β in osteoarthritis rat models of 70 % ethanol extract of Arcangelisia flava (L.) merr stems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

The Core of Flavonoid Genesis: An In-depth Technical Guide to (E)-Naringenin Chalcone Biosynthesis in Plants

For Researchers, Scientists, and Drug Development Professionals

(E)-Naringenin chalcone (B49325) stands as a pivotal precursor in the vast and intricate world of flavonoid biosynthesis in plants. Its formation marks the first committed step in a pathway that gives rise to a plethora of secondary metabolites vital for plant survival and rich in pharmacological potential. This technical guide provides a comprehensive overview of the biosynthesis of (E)-naringenin chalcone, detailing the enzymatic cascade, regulatory networks, and key experimental methodologies for its study.

The Biosynthetic Pathway: From Phenylalanine to a Chalconoid Scaffold

The biosynthesis of this compound is an integral part of the broader phenylpropanoid pathway. The journey begins with the aromatic amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to yield the activated precursor, 4-coumaroyl-CoA. This molecule then enters the flavonoid-specific branch of the pathway, culminating in the synthesis of naringenin (B18129) chalcone.

The core enzymatic steps are as follows:

-

Phenylalanine Ammonia-Lyase (PAL): This enzyme catalyzes the non-oxidative deamination of L-phenylalanine to form trans-cinnamic acid, initiating the phenylpropanoid pathway.[1][2]

-

Cinnamate 4-Hydroxylase (C4H): A cytochrome P450 monooxygenase, C4H, hydroxylates trans-cinnamic acid at the para position to produce p-coumaric acid.[1][2]

-

4-Coumarate:CoA Ligase (4CL): This enzyme activates p-coumaric acid by ligating it to coenzyme A, forming the high-energy thioester, 4-coumaroyl-CoA.[1][2]

-

Chalcone Synthase (CHS): As the key enzyme of flavonoid biosynthesis, CHS catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C15 chalcone backbone of 2',4',4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone.[3][4]

Naringenin chalcone can then undergo spontaneous or enzyme-catalyzed isomerization to the flavanone (B1672756) naringenin, a reaction facilitated by chalcone isomerase (CHI).[3]

Regulation of Biosynthesis: A Multi-layered Control System

The production of this compound is tightly regulated at the transcriptional level, primarily through the control of Chalcone Synthase (CHS) gene expression. This regulation is orchestrated by a complex interplay of developmental cues and environmental stimuli, including light, UV radiation, and pathogen attack.[5]

Transcriptional Regulation:

The promoters of CHS genes contain various cis-acting regulatory elements that serve as binding sites for transcription factors. Key among these are:

-

G-box and H-box: Light-responsive elements that are recognized by bZIP and MYB transcription factors, respectively.[6]

-

MYB recognition elements (MREs): Binding sites for R2R3-MYB transcription factors, which are crucial regulators of flavonoid biosynthesis.[7]

-

W-box and GCC-box: Elements involved in the response to pathogen elicitors and wounding.[8]

The activation of CHS transcription often involves the formation of a ternary protein complex known as the MBW complex, comprising MYB, bHLH, and WD40-repeat proteins. This complex integrates various signals to fine-tune the expression of flavonoid biosynthesis genes.[7][9]

Quantitative Data on Chalcone Synthase

The efficiency of this compound biosynthesis is largely dependent on the kinetic properties of Chalcone Synthase (CHS). These properties can vary significantly between different plant species and isoforms of the enzyme.

| Plant Species | Enzyme | Substrate | Km (µM) | Vmax | Optimal pH | Optimal Temp. (°C) | Reference |

| Medicago sativa | CHS2 | 4-Coumaroyl-CoA | 1.6 | - | 7.5-8.0 | 30 | [10] |

| Petroselinum crispum | CHS | 4-Coumaroyl-CoA | 1.9 | - | 8.0 | 30 | [5] |

| Vitis vinifera | CHS | 4-Coumaroyl-CoA | 2.5 | - | 7.0 | - | [10] |

| Arabidopsis thaliana | CHS | 4-Coumaroyl-CoA | 0.8 | - | - | - | [10] |

Note: Vmax values are often reported in different units (e.g., nkat/mg protein, pmol/s/mg protein) and are therefore not directly comparable without conversion. The data presented here are for illustrative purposes and highlight the range of reported kinetic parameters.

Experimental Protocols

A thorough understanding of this compound biosynthesis relies on robust experimental methodologies. The following sections provide detailed protocols for key experiments.

Extraction of Flavonoids from Plant Material

This protocol outlines a general procedure for the extraction of flavonoids, including naringenin chalcone, from plant tissues.

Materials:

-

Fresh or lyophilized plant tissue

-

Liquid nitrogen

-

80% (v/v) methanol (B129727)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator

-

HPLC-grade solvents

Procedure:

-

Harvest and immediately freeze the plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a homogenizer.

-

To the powdered tissue, add 80% methanol (e.g., 10 mL per gram of tissue).

-

Vortex the mixture vigorously and incubate at 4°C for at least 4 hours with occasional shaking.

-

Centrifuge the extract at 10,000 x g for 15 minutes at 4°C.

-

Carefully collect the supernatant.

-

Repeat the extraction of the pellet with another volume of 80% methanol to ensure complete extraction.

-

Pool the supernatants and evaporate the solvent under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried extract in a known volume of a suitable solvent (e.g., methanol) for subsequent analysis.

Chalcone Synthase (CHS) Enzyme Assay

This protocol describes a spectrophotometric assay to determine the activity of CHS.

Materials:

-

Plant protein extract or purified CHS

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

-

4-Coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing potassium phosphate buffer, 4-coumaroyl-CoA (e.g., 10 µM), and malonyl-CoA (e.g., 30 µM).

-

Pre-incubate the reaction mixture at 30°C for 5 minutes.

-

Initiate the reaction by adding the plant protein extract or purified CHS enzyme.

-

Immediately monitor the increase in absorbance at 390 nm, which corresponds to the formation of naringenin chalcone.

-

Calculate the enzyme activity based on the initial rate of the reaction and the molar extinction coefficient of naringenin chalcone.

HPLC Analysis of this compound

This protocol details a High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of naringenin chalcone.

Materials:

-

Plant extract or enzyme assay sample

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

-

Mobile phase A: Water with 0.1% formic acid

-

Mobile phase B: Acetonitrile with 0.1% formic acid

-

This compound standard

Procedure:

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Set the column temperature to 25°C.

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject the sample onto the column.

-

Elute the compounds using a gradient program, for example:

-

0-5 min: 10% B

-

5-25 min: Linear gradient from 10% to 90% B

-

25-30 min: 90% B

-

30-35 min: Linear gradient from 90% to 10% B

-

35-40 min: 10% B

-

-

Monitor the absorbance at a wavelength where naringenin chalcone has a maximum, typically around 370 nm.

-

Identify and quantify naringenin chalcone by comparing the retention time and peak area to that of a known standard.

Conclusion

The biosynthesis of this compound represents a critical juncture in plant secondary metabolism, channeling primary metabolites into the diverse world of flavonoids. A thorough understanding of this pathway, its regulation, and the enzymes involved is fundamental for researchers in plant science, natural product chemistry, and drug development. The methodologies outlined in this guide provide a robust framework for investigating this pivotal biosynthetic step, paving the way for the exploration and exploitation of the vast chemical diversity of flavonoids for agricultural and pharmaceutical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Expression response of chalcone synthase gene to inducing conditions and its effect on flavonoids accumulation in two medicinal species of Anoectochilus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chalcone synthase - Wikipedia [en.wikipedia.org]

- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Light-inducible and constitutively expressed DNA-binding proteins recognizing a plant promoter element with functional relevance in light responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Transcriptional control of flavonoid biosynthesis: Fine-tuning of the MYB-bHLH-WD40 (MBW) complex - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Plant Promoters Containing Defined Regulatory Elements Provide Novel Insights into Pathogen- and Wound-Induced Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Transcriptional control of flavonoid biosynthesis by MYB-bHLH-WDR complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

(E)-Naringenin Chalcone: A Comprehensive Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

(E)-Naringenin chalcone (B49325), a vibrant yellow flavonoid and a key intermediate in the biosynthesis of other flavonoids, has emerged as a molecule of significant interest in the scientific community.[1] Predominantly found in tomatoes and citrus fruits, this open-chain isomer of naringenin (B18129) exhibits a broad spectrum of biological activities, positioning it as a promising candidate for further investigation in drug discovery and development. This technical guide provides an in-depth overview of the core biological activities of (E)-Naringenin chalcone, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anti-inflammatory and Anti-allergic Activities

This compound demonstrates potent anti-inflammatory and anti-allergic properties by modulating key inflammatory mediators and pathways.

Quantitative Data: Anti-inflammatory and Anti-allergic Activity

| Assay/Model | Target/Cell Line | Effect | Concentration/Dose | Inhibition/Effect (%) | Reference |

| LPS-stimulated RAW 264 Macrophages | TNF-α, MCP-1, NO production | Inhibition | 25-200 μM | Dose-dependent | [2] |

| Arachidonic Acid (AA)-induced ear edema (mouse model) | Ear swelling | Reduction | 2% (topical) | 42% | [3] |

| TPA-induced ear edema (mouse model) | Ear swelling | Reduction | 1% (topical) | 27% | [3] |

| IgE-mediated passive cutaneous anaphylaxis (mouse model) | Anaphylactic response | Inhibition | 0.02% (intravenous) | Strong inhibition | [2] |

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in Macrophages

This protocol outlines the determination of the anti-inflammatory effect of this compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 25, 50, 100, 200 μM) for 1 hour.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

-

Nitrite (B80452) Quantification (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes at room temperature, protected from light.

-

-

Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Calculation: Calculate the percentage of NO inhibition compared to the LPS-only treated control. A standard curve using sodium nitrite is used to determine the nitrite concentration.

Signaling Pathway: Inhibition of NF-κB Pathway

This compound exerts its anti-inflammatory effects in part through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Antioxidant Activity

The antioxidant properties of this compound are attributed to its ability to scavenge free radicals and chelate metal ions.

Quantitative Data: Antioxidant Activity

| Assay | Metric | Value | Reference |

| DPPH Radical Scavenging | IC50 | Lower than naringenin and apigenin | [1] |

Note: Specific IC50 values for this compound in DPPH assays can vary depending on the experimental conditions.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol describes a common method for evaluating the free radical scavenging activity of this compound using 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

-

Prepare a 0.1 mM solution of DPPH in the same solvent.

-

-

Reaction Mixture:

-

In a 96-well plate, add 100 µL of various concentrations of the this compound solution.

-

Add 100 µL of the DPPH solution to each well.

-

A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

-

A blank well should contain 100 µL of the sample solution and 100 µL of the solvent.

-

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of this compound.

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, inducing apoptosis and inhibiting cell proliferation.

Quantitative Data: Anticancer Activity

| Cell Line | Assay | Metric | Value | Reference |

| U87MG (human glioblastoma) | Apoptosis induction | - | Dose-dependent (0-100 μM) | [2] |

| MCF-7 (breast cancer) | Cytotoxicity (MTT assay) | IC50 | > 10 μM | [2] |

| MDA-MB-231 (breast cancer) | Cytotoxicity (MTT assay) | IC50 | > 10 μM | [2] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., U87MG) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm.

-

Calculation: Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathway: Modulation of PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its dysregulation is common in cancer. This compound has been shown to modulate this pathway, contributing to its anticancer effects.

Caption: Modulation of the PI3K/Akt signaling pathway by this compound.

Antimicrobial Activity

This compound and its derivatives have shown inhibitory activity against a range of bacteria and fungi.

Quantitative Data: Antimicrobial Activity

| Organism | Compound | Metric | Value (µg/mL) | Reference |

| Staphylococcus aureus | Chalcone derivative | MIC | 125 | [4] |

| Bacillus subtilis | Chalcone derivative | MIC | 62.5 | [4] |

| Escherichia coli | Chalcone derivative | MIC | 250 | [4] |

| Pseudomonas aeruginosa | Chalcone derivative | MIC | 125 | [4] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of this compound in the broth in a 96-well microtiter plate.

-

Inoculation: Add the standardized inoculum to each well.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Neuroprotective Effects

Emerging research suggests that naringenin, the parent compound of this compound, possesses neuroprotective properties, which may be shared by the chalcone form. These effects are linked to its antioxidant and anti-inflammatory activities.

Experimental Workflow: Assessing Neuroprotection

References

(E)-Naringenin chalcone mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (E)-Naringenin Chalcone (B49325)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Naringenin chalcone, a naturally occurring open-chain flavonoid, is a biosynthetic precursor to naringenin (B18129).[1][2] It is predominantly found in plants like tomatoes and citrus fruits.[3][4] Characterized by two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, this molecule has garnered significant scientific interest for its diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and anti-allergic properties.[5][6] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the bioactivity of this compound, focusing on its interaction with key cellular signaling pathways.

Core Mechanisms of Action

This compound exerts its biological effects by modulating a variety of intracellular signaling pathways. Its activity is largely attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, allowing it to interact with cellular nucleophiles like cysteine residues in key regulatory proteins.[7] The primary mechanisms include the suppression of pro-inflammatory pathways, induction of apoptosis and autophagy in cancer cells, and activation of endogenous antioxidant responses.

Anti-inflammatory Activity

Naringenin chalcone demonstrates potent anti-inflammatory properties by inhibiting the production of key inflammatory mediators.[3] This is primarily achieved through the modulation of the NF-κB and MAPK signaling pathways.

a) Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammatory gene expression.[8] In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα.[8] Upon stimulation by agents like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, targeting it for degradation.[8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including TNF-α, MCP-1, and iNOS.[3][8]

This compound has been shown to prevent the degradation of IκBα, thereby blocking the nuclear translocation and activation of NF-κB.[8] This leads to a dose-dependent reduction in the production of nitric oxide (NO), TNF-α, and MCP-1 in LPS-stimulated macrophages.[3][5]

Caption: Inhibition of NF-κB Pathway by this compound.

b) Modulation of MAPK Signaling

Mitogen-activated protein kinase (MAPK) pathways are crucial in translating extracellular stimuli into cellular responses, including inflammation.[9] Naringenin, the cyclized form of the chalcone, has been shown to inhibit the phosphorylation of key MAPK proteins like p38, ERK1/2, and JNK in response to LPS.[9][10] This inhibition prevents the activation of downstream transcription factors, such as AP-1 (c-fos/c-jun), which also contribute to the expression of inflammatory genes.[9] By targeting MAPK signaling, naringenin chalcone helps to suppress the overall inflammatory cascade.[11]

Anticancer Activity

This compound exhibits significant anticancer activity against various cancer cell lines, including glioblastoma.[5] Its mechanisms involve the induction of programmed cell death (apoptosis), stimulation of autophagy, and modulation of cell survival pathways like PI3K/Akt.[5][12]

a) Induction of Apoptosis

Apoptosis is a critical process for eliminating damaged or cancerous cells. This compound induces apoptosis in a dose-dependent manner.[5] This process is characterized by morphological changes such as cell shrinkage and the formation of apoptotic bodies.[5] Mechanistically, it involves the activation of caspase enzymes, particularly caspase-3, which is a key executioner of apoptosis.[13][14] The activation of the apoptotic cascade is also associated with the regulation of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[14]

Caption: Apoptosis Induction by this compound.

b) Modulation of the PI3K/Akt Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Its overactivation is a common feature in many cancers.[15] The anti-cancer effect of naringenin chalcone is mediated in part through the activation of the PI3K/Akt signaling pathway, which paradoxically can lead to autophagy and apoptosis in certain cancer contexts, such as in U87MG human glioblastoma cells.[12][16] However, in other contexts, such as leukemia cells, its pro-apoptotic effect is associated with the inactivation of the PI3K/Akt pathway.[14] This suggests the downstream effects are highly cell-type dependent.

c) Induction of Autophagy

Autophagy is a cellular process involving the degradation of cellular components via lysosomes. It can act as a tumor suppressor or a survival mechanism. Naringenin chalcone has been shown to induce the formation of autophagic vacuoles in U87MG glioblastoma cells, with the number and size of these vacuoles increasing in a dose-dependent manner.[16] This suggests that autophagy is another key mechanism contributing to its anti-tumor effects.[12]

Antioxidant Activity

This compound possesses significant antioxidant properties, primarily through direct radical scavenging and by activating the Nrf2/ARE pathway.[17]

a) Direct Radical Scavenging

The phenolic hydroxyl groups in the chalcone structure enable it to act as a hydrogen-atom donor, which allows it to scavenge free radicals directly.[17] This mechanism involves a chain reaction with propagation and termination steps, effectively neutralizing reactive oxygen species (ROS).[17]

b) Activation of the Nrf2/ARE Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.[7][18] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[19] Electrophilic compounds like chalcones can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2.[7] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, and initiates their transcription.[18][19] This leads to an upregulation of protective enzymes like heme oxygenase-1 (HO-1), protecting cells from oxidative stress.[20][21]

Caption: Nrf2/ARE Pathway Activation by this compound.

Quantitative Data Summary

The following tables summarize the quantitative data regarding the biological activity of this compound from various studies.

Table 1: Anti-inflammatory and Cytotoxic Activity

| Cell Line | Stimulant | Parameter Measured | Concentration of Naringenin Chalcone | Effect | Reference |

| RAW 264 Macrophages | LPS | MCP-1 Production | 25-200 µM | Dose-dependent inhibition | [5] |

| RAW 264 Macrophages | LPS | TNF-α Production | 25-200 µM | Dose-dependent inhibition | [5] |

| RAW 264 Macrophages | LPS | NO Production | 25-200 µM | Dose-dependent inhibition | [3][5] |

| U87MG Glioblastoma | - | Apoptosis Induction | 0-100 µM (48h) | Dose-dependent increase | [5] |

| U87MG Glioblastoma | - | Tumor Volume (in vivo) | 5-80 mg/kg (24 days) | Reduction in tumor volume and weight | [5] |

Table 2: Antioxidant Activity

| Assay | Compound | IC50 Value | Note | Reference |

| DPPH Radical Scavenging | Naringenin Chalcone (NAC) | Lowest among tested | NAC < Apigenin < Naringenin | [17] |

Experimental Protocols

This section provides an overview of methodologies for key experiments cited in the literature for studying the effects of this compound.

General Chalcone Synthesis (Claisen-Schmidt Condensation)

This protocol describes a general base-catalyzed condensation method for synthesizing chalcones.[6][22][23]

Workflow Diagram

Caption: Workflow for Claisen-Schmidt Chalcone Synthesis.

Methodology:

-

Reactant Preparation: Dissolve an appropriate acetophenone (B1666503) derivative (1 equivalent) and a substituted aromatic aldehyde (1 equivalent) in ethanol.[6]

-

Catalysis: Slowly add an aqueous solution of a base, such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH), to the stirred mixture.[6][23]

-

Reaction: Continue stirring the mixture at room temperature for a specified period (e.g., 6-24 hours), monitoring the reaction's progress using Thin Layer Chromatography (TLC).[6][23]

-

Precipitation: Upon completion, pour the reaction mixture into crushed ice. If necessary, acidify with dilute hydrochloric acid (HCl) to precipitate the chalcone product.[6]

-

Isolation and Purification: Collect the solid product by vacuum filtration. Wash the crude solid with cold distilled water and a non-polar solvent like diethyl ether to remove impurities. Further purify the chalcone by recrystallization from a suitable solvent, such as ethanol.[6]

-

Characterization: Confirm the structure of the synthesized chalcone using spectroscopic methods like FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[6]

Cell Viability and Cytotoxicity (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[6]

Methodology:

-

Cell Seeding: Seed cells (e.g., U87MG, RAW 264.7) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time period (e.g., 24, 48 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution. Incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

-

Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.[6]

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.[6] Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Nitric Oxide (NO) Production (Griess Assay)

This colorimetric assay quantifies nitrite (B80452), a stable breakdown product of NO, in cell culture supernatants.[6]

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., RAW 264.7 macrophages) and pre-treat with this compound for 1 hour before stimulating with an inflammatory agent like LPS.[6] Incubate for a further 24 hours.

-

Supernatant Collection: Collect the cell culture supernatant from each well.[6]

-

Griess Reaction: In a new 96-well plate, mix the supernatant with an equal volume of Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[6]

-

Incubation and Measurement: Incubate at room temperature for 10-15 minutes to allow for color development.[6] Measure the absorbance at 540 nm.

-

Quantification: Determine the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.[6]

Conclusion

This compound is a promising bioactive compound with a multi-targeted mechanism of action. Its ability to concurrently inhibit pro-inflammatory pathways like NF-κB and MAPK, induce cell death in cancer cells through apoptosis and autophagy, and bolster cellular antioxidant defenses via the Nrf2 pathway highlights its therapeutic potential. The data presented in this guide underscore the importance of this molecule in drug discovery and development, particularly in the fields of oncology and inflammatory diseases. Further research, including in vivo efficacy and safety studies, will be crucial to translate these preclinical findings into viable therapeutic applications.

References

- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 2. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibitory effect of naringenin chalcone on inflammatory changes in the interaction between adipocytes and macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. scispace.com [scispace.com]

- 8. The Role of Chalcones in Suppression of NF-κB-Mediated Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Targeting MAPK Pathways by Naringenin Modulates Microglia M1/M2 Polarization in Lipopolysaccharide-Stimulated Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. View of Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway [banglajol.info]

- 13. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Naringenin induces apoptosis through downregulation of Akt and caspase-3 activation in human leukemia THP-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anti-cancer effect of naringenin chalcone is mediated via the induction of autophagy, apoptosis and activation of PI3K/Akt signalling pathway | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Nrf2/ARE Pathway by Dietary Flavonoids: A Friend or Foe for Cancer Management? [mdpi.com]

- 19. The Nrf2/HO-1 Axis as Targets for Flavanones: Neuroprotection by Pinocembrin, Naringenin, and Eriodictyol - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis of Anti-Inflammatory Drugs’ Chalcone Derivatives and a Study of Their Conformational Properties Through a Combination of Nuclear Magnetic Resonance Spectroscopy and Molecular Modeling [mdpi.com]

(E)-Naringenin chalcone as a flavonoid precursor

An In-depth Technical Guide to (E)-Naringenin Chalcone (B49325) as a Flavonoid Precursor

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-Naringenin chalcone, a vibrant yellow chalconoid, stands as a critical biosynthetic intermediate in the vast and diverse world of flavonoids. As the open-chain precursor to naringenin (B18129), it occupies a pivotal branch point in the phenylpropanoid pathway, leading to the formation of a wide array of bioactive compounds, including flavanones, flavones, and flavonols. This technical guide provides a comprehensive overview of this compound, encompassing its biosynthesis, chemical properties, and its burgeoning significance in the realm of drug discovery and development. Detailed experimental protocols for its synthesis, enzymatic assays, and analytical characterization are presented, alongside a quantitative summary of its biological activities. Visualizations of key pathways and experimental workflows are included to facilitate a deeper understanding of its central role as a flavonoid precursor.

Introduction

Flavonoids are a large class of plant secondary metabolites renowned for their diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2] The biosynthesis of these complex molecules originates from the general phenylpropanoid pathway, with this compound emerging as a key intermediate.[3][4] It is synthesized from 4-coumaroyl-CoA and malonyl-CoA through the action of the enzyme chalcone synthase (CHS).[3] This chalcone can then undergo spontaneous or enzyme-catalyzed cyclization via chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin, a direct precursor to a multitude of other flavonoids.[3][5]

The open-chain structure of this compound, in contrast to the heterocyclic ring of flavanones, imparts distinct chemical and biological properties.[1] Its role is not merely that of a transient intermediate; it possesses intrinsic biological activities and serves as a valuable starting material for the synthesis of novel therapeutic agents.[6][7] This guide aims to provide researchers and drug development professionals with a detailed technical resource on this compound.

Biosynthesis of this compound

The formation of this compound is a crucial step in the biosynthesis of flavonoids in plants.[8] This process is a part of the broader phenylpropanoid pathway.

The biosynthesis commences with the amino acid L-phenylalanine (in dicots) or L-tyrosine (in monocots), which is converted to p-coumaric acid.[9] This is then activated to its coenzyme A ester, p-coumaroyl-CoA.[9] The key enzyme, chalcone synthase (CHS), then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form the tetraketide intermediate, which is then cyclized by CHS to yield 2',4,4',6'-tetrahydroxychalcone, commonly known as naringenin chalcone.[8][9]

The subsequent step in the pathway is the stereospecific isomerization of naringenin chalcone to (2S)-naringenin, a reaction catalyzed by chalcone isomerase (CHI).[9] This cyclization is a critical control point, directing the metabolic flux towards the synthesis of various classes of flavonoids.[10]

dot

Caption: Biosynthesis of this compound.

Chemical Properties and Synthesis

This compound (2′,4,4′,6′-Tetrahydroxychalcone) is a yellow, solid compound.[1] It is soluble in organic solvents such as methanol (B129727), ethanol, and DMSO.[11] A key chemical feature is its propensity to undergo intramolecular cyclization to the colorless flavanone, naringenin, particularly under neutral or alkaline conditions.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 25515-46-2 | [3] |

| Molecular Formula | C₁₅H₁₂O₅ | [3] |

| Molar Mass | 272.256 g·mol⁻¹ | [3] |

| Appearance | Yellow solid | [1] |

| Solubility | Soluble in methanol, ethanol, DMSO | [11] |

Laboratory Synthesis

A common laboratory synthesis of naringenin chalcone involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025) under basic conditions. For naringenin chalcone, this typically involves the reaction of 2,4,6-trihydroxyacetophenone with 4-hydroxybenzaldehyde.

A detailed protocol for a related synthesis leading to naringenin (which proceeds via the chalcone) is described where 2-hydroxy-4,6-dimethoxyacetophenone is condensed with anisaldehyde to produce 2′-hydroxy-4,4′,6′-trimethoxychalcone with a yield of 86%.[12][13] This intermediate can then be cyclized and demethylated to yield naringenin.[12][13] A direct synthesis of naringenin chalcone would follow a similar principle, using starting materials with the desired hydroxyl substitutions.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, making it a molecule of interest for drug development.

Table 2: In Vitro Biological Activities of this compound

| Activity | Cell Line/Assay | IC₅₀ / Concentration | Effect | Reference |

| Anticancer | SENCAR mouse skin transformed (SST) cells | 92 µg/ml | Inhibition of proliferation | [14] |

| Anticancer | SENCAR mouse skin transformed tumor (SST-T) cells | 184 µg/ml | Inhibition of proliferation | [14] |

| Anticancer | U87MG human glioblastoma cells | 0-100 µM | Induction of apoptosis | [15] |

| Anti-inflammatory | LPS-stimulated RAW 264 macrophages | 25-200 µM | Inhibition of MCP-1, TNF-α, and NO production | [15] |

| Adiponectin Production | 3T3-L1 adipocytes | 25-100 µM | Increased adiponectin mRNA and protein secretion | [15] |

Table 3: In Vivo Biological Activities of this compound

| Activity | Animal Model | Dosage | Effect | Reference |

| Anticarcinogenic | Mouse model of skin carcinogenesis | 50 µ g/animal (topical) | Reduction in the number of papillomas | [14] |

| Anti-inflammatory | Mouse model of TPA-induced ear edema | Topical application | Reduction of ear edema | [14] |

| Anti-allergic | Mouse model of allergic asthma | 0.8 mg/kg (p.o., daily) | Reduction of airway hyperresponsiveness and eosinophil infiltration | [15] |

| Anti-allergic | Mouse model of passive cutaneous anaphylaxis | 0.02% (i.v.) | Inhibition of anaphylactic response | [15] |

| Anticancer | U87MG human glioblastoma xenograft in mice | 5-80 mg/kg (24 days) | Reduction in tumor volume and weight | [15] |

Experimental Protocols

Chalcone Synthase (CHS) Enzyme Assay

This protocol is adapted from methodologies used for assaying CHS activity.[16][17][18]

Objective: To determine the activity of chalcone synthase by measuring the formation of naringenin chalcone from p-coumaroyl-CoA and malonyl-CoA.

Materials:

-

Purified recombinant CHS enzyme

-

p-Coumaroyl-CoA (substrate)

-

Malonyl-CoA (substrate)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.0-7.5)

-

Ethyl acetate (B1210297)

-

Methanol

-

HPLC system with a C18 column

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

50 µM p-coumaroyl-CoA

-

100 µM malonyl-CoA

-

20 µg of purified CHS protein

-

100 mM potassium phosphate buffer (pH 7.0) to a final volume of 250 µl.

-

-

Use an empty vector protein as a negative control.

-

Incubate the reaction mixture at 30-45°C for 10-60 minutes.

-

Stop the reaction by adding an equal volume of ethyl acetate.

-

Vortex thoroughly and centrifuge to separate the phases.

-

Transfer the upper ethyl acetate layer to a new tube.

-

Repeat the extraction with ethyl acetate.

-

Evaporate the pooled ethyl acetate extracts to dryness under a vacuum.

-

Resuspend the dried residue in a known volume of methanol (e.g., 100 µl).

-

Analyze the sample by HPLC to quantify the naringenin chalcone produced.

dot

Caption: Experimental Workflow for CHS Assay.

Chalcone Isomerase (CHI) Enzyme Assay

This protocol is based on established methods for determining CHI activity.[12][19][20]

Objective: To measure the activity of chalcone isomerase by monitoring the conversion of naringenin chalcone to naringenin.

Materials:

-

Purified recombinant CHI enzyme

-

This compound (substrate)

-

Tris-HCl buffer (50 mM, pH 7.5)

-

Spectrophotometer or HPLC system

Procedure (Spectrophotometric):

-

Prepare a reaction mixture in a cuvette containing:

-

50 µM naringenin chalcone

-

Purified CHI protein (e.g., 0.1-10 µg)

-

50 mM Tris-HCl buffer (pH 7.5) to a final volume of 1 ml.

-

-

Use a reaction mixture without the enzyme as a control for spontaneous cyclization.

-

Monitor the decrease in absorbance at approximately 390 nm, which corresponds to the disappearance of the chalcone.

Procedure (HPLC-based):

-

Prepare the reaction mixture as described above in a microcentrifuge tube.

-

Incubate at 30°C for a defined period (e.g., 5 minutes).

-

Terminate the reaction by extracting twice with an equal volume of ethyl acetate.

-

Centrifuge to separate the phases.

-

Evaporate the ethyl acetate and resuspend in methanol.

-

Analyze by HPLC to quantify the formation of naringenin.

dot

Caption: Workflow for Chalcone Isomerase Assay.

Analytical Methods

HPLC is a standard method for the separation and quantification of naringenin chalcone.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm).[2]

-

Mobile Phase: A gradient of water (A) and methanol or acetonitrile (B52724) (B), both often containing a small amount of acid (e.g., 0.1% formic acid).[2]

-

Gradient Example: Start with a low percentage of B, and gradually increase to elute the compound. A typical gradient might be from 15% to 90% B over 17 minutes.[2]

-

Flow Rate: 0.8-1.0 mL/min.[2]

-

Detection: UV detector set at a wavelength where naringenin chalcone has a strong absorbance, typically around 370 nm.[16]

Mass spectrometry, often coupled with HPLC (LC-MS), is used for the identification and structural elucidation of naringenin chalcone and its metabolites.

-

Ionization: Electrospray ionization (ESI) is commonly used.[21]

-

Mass Analyzer: Quadrupole, time-of-flight (TOF), or Orbitrap analyzers can be used for accurate mass measurements.[21]

-

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 273.0764 is expected.[21]

-

Tandem MS (MS/MS): Collision-induced dissociation (CID) can be used to generate characteristic fragment ions for structural confirmation.[21]

NMR spectroscopy is a powerful tool for the definitive structural characterization of naringenin chalcone. Both ¹H and ¹³C NMR are employed to elucidate the complete chemical structure. The ¹H NMR spectrum of naringenin, the cyclized form, has been well-characterized.[5][22] The spectrum of the chalcone form would show distinct signals for the α,β-unsaturated ketone protons.

Role in Drug Development

This compound's role as a flavonoid precursor and its inherent biological activities make it a valuable molecule in drug discovery.

-

Direct Therapeutic Potential: Its anti-inflammatory, anti-allergic, and anticancer properties suggest its potential as a standalone therapeutic agent.[6][15]

-

Scaffold for Synthesis: The chalcone backbone is considered a "privileged structure" in medicinal chemistry, providing a versatile template for the synthesis of novel drug candidates with a wide range of biological targets.[7]

-

Precursor for Bioengineered Flavonoids: Understanding its biosynthesis allows for the metabolic engineering of microorganisms to produce naringenin chalcone and its derivatives in large quantities, providing a sustainable source for drug development.[23]

dot

Caption: Naringenin Chalcone in Drug Development.

Conclusion

This compound is more than just a fleeting intermediate in flavonoid biosynthesis. Its unique chemical structure and biological activities position it as a molecule of significant interest for researchers in natural products chemistry, biochemistry, and drug development. A thorough understanding of its biosynthesis, chemical properties, and biological effects, as detailed in this guide, is essential for harnessing its full potential as a precursor for novel therapeutics and for elucidating the intricate pathways of flavonoid metabolism. The provided protocols and quantitative data serve as a valuable resource for scientists working to unlock the therapeutic promise of this important chalconoid.

References

- 1. researchgate.net [researchgate.net]

- 2. Two putative parallel pathways for naringenin biosynthesis in Epimedium wushanense - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00866H [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Naringenin chalcone | 25515-46-2 | FN76317 | Biosynth [biosynth.com]

- 7. Frontiers | The green chemistry of chalcones: Valuable sources of privileged core structures for drug discovery [frontiersin.org]

- 8. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. In Vivo Anti-inflammatory and Antiallergic Activity of Pure Naringenin, Naringenin Chalcone, and Quercetin in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. caymanchem.com [caymanchem.com]

- 15. medchemexpress.com [medchemexpress.com]

- 16. scienceopen.com [scienceopen.com]

- 17. Frontiers | Functional and Structural Investigation of Chalcone Synthases Based on Integrated Metabolomics and Transcriptome Analysis on Flavonoids and Anthocyanins Biosynthesis of the Fern Cyclosorus parasiticus [frontiersin.org]

- 18. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Biochemical and Molecular Characterization of the Rice Chalcone Isomerase Family - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Chalcone Isomerase a Key Enzyme for Anthocyanin Biosynthesis in Ophiorrhiza japonica - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Protonated Forms of Naringenin and Naringenin Chalcone: Proteiform Bioactive Species Elucidated by IRMPD Spectroscopy, IMS, CID-MS, and Computational Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 22. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 23. mdpi.com [mdpi.com]

Natural sources of (E)-Naringenin chalcone

An In-depth Technical Guide to the Natural Sources of (E)-Naringenin Chalcone (B49325)

Introduction

(E)-Naringenin chalcone, a naturally occurring chalconoid, is a pivotal intermediate in the biosynthesis of a wide array of flavonoids in plants.[1][2] It is synthesized from 4-coumaroyl-CoA and malonyl-CoA by the enzyme chalcone synthase (CHS), a key regulatory step in the phenylpropanoid pathway.[1][3] This open-chain flavonoid precursor can then undergo spontaneous or enzyme-catalyzed cyclization to form the flavanone (B1672756) naringenin (B18129), which is the gateway to the synthesis of most other flavonoid classes, including flavones, flavonols, and anthocyanins.[1][4][5][6] Beyond its role as a biosynthetic intermediate, naringenin chalcone itself exhibits notable biological activities, including antioxidant and anti-inflammatory properties, making it a compound of significant interest for researchers in nutrition, pharmacology, and drug development.[2][7] This guide provides a comprehensive overview of its natural sources, biosynthesis, and the methodologies for its extraction and analysis.

Natural Distribution and Quantification

This compound is found in a variety of plants, where it often co-exists with its cyclized isomer, naringenin, and its glycoside, naringin (B1676962).[8] Its presence is particularly well-documented in certain fruits and vegetables, with tomatoes and citrus fruits being the most significant dietary sources.[2][9] The concentration of this compound can vary considerably depending on the plant species, cultivar, stage of maturity, and post-harvest conditions.

Fresh tomatoes, especially the skins of cherry tomato varieties, are among the richest known sources of this compound.[8][9] In citrus fruits, while the flavanone naringenin and its glycoside naringin are predominant, naringenin chalcone is also present, particularly in the peel.[6][7][9] It has also been identified as a monomer incorporated into the lignin (B12514952) of papyrus.[4][10]

The table below summarizes the quantitative data on this compound content in various natural sources as reported in the scientific literature.

| Natural Source | Plant Part | Concentration (mg/kg Fresh Weight) | Reference |

| Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Whole Fruit | 57.8 | [8] |

| Cherry Tomato (Solanum lycopersicum var. cerasiforme) | Whole Fruit | ~60 | [8] |

| Cherry Tomato (Solanum lycopersicum 'Jennita') | Whole Fruit (at harvest) | 152.6 | [11] |

| Tomato (Solanum lycopersicum) | General | 9 - 182 | [8] |

Note: The concentration of this compound can decrease significantly during post-harvest ripening. For instance, in 'Jennita' cherry tomatoes, the content dropped from 15.26 mg/100g (152.6 mg/kg) at harvest to 0.41 mg/100g after three weeks of storage.[11]

Biosynthesis of this compound

This compound is a product of the general phenylpropanoid pathway, a conserved metabolic route in higher plants for the synthesis of thousands of secondary metabolites. The biosynthesis begins with the amino acid L-phenylalanine (or L-tyrosine in some plants).[3][12] A series of enzymatic reactions converts the initial amino acid into 4-coumaroyl-CoA. This activated intermediate then enters the flavonoid-specific branch of the pathway. The key enzyme, chalcone synthase (CHS), catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to form the characteristic C6-C3-C6 backbone of this compound.[1][2][3][12] This chalcone stands at a crucial metabolic fork; it can be isomerized by chalcone isomerase (CHI) to produce naringenin, the precursor for most other flavonoids, or it can be acted upon by other enzymes to form different classes of compounds like dihydrochalcones.[13][14][15]

Caption: Biosynthetic pathway of this compound.

Experimental Protocols

The extraction, isolation, and quantification of this compound from plant matrices require specific methodologies to ensure its stability, as it can readily isomerize to naringenin, especially under unfavorable pH conditions.[9]

General Extraction and Quantification Workflow

The following diagram and protocol outline a generalized workflow for the analysis of this compound from plant material, based on common laboratory practices.

Caption: General workflow for extraction and analysis.

Detailed Methodology

1. Sample Preparation and Homogenization:

-

Objective: To obtain a fine, homogenous powder to maximize surface area for efficient extraction.

-

Protocol: Fresh plant material (e.g., tomato peels, citrus rind) is flash-frozen in liquid nitrogen to halt enzymatic activity.[9] The frozen tissue is then ground to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen. The resulting powder is lyophilized (freeze-dried) to remove water and then stored at -80°C until extraction.

2. Extraction:

-

Objective: To solubilize this compound from the plant matrix into a liquid solvent.

-

Protocol: A known mass of the lyophilized powder (e.g., 100 mg) is mixed with an extraction solvent. A common solvent system is acidified methanol (e.g., methanol with 1% formic acid) to maintain a low pH and prevent cyclization.[9] Another reported solvent is an ethanol/water/acetonitrile (B52724)/acetic acid mixture (79:13.9:7:0.1, v/v).[16] The mixture is vortexed and then sonicated in an ultrasonic bath (e.g., for 15-30 minutes) to facilitate cell disruption and extraction. The process is typically performed at a low temperature (e.g., 4°C). Following sonication, the sample is centrifuged at high speed (e.g., 10,000 x g for 15 min) to pellet solid debris.[16] The supernatant containing the extract is carefully collected. The extraction process may be repeated on the pellet to ensure complete recovery.

3. Sample Cleanup (Optional but Recommended):

-

Objective: To remove interfering compounds (e.g., lipids, pigments) that could affect chromatographic analysis.

-

Protocol: The collected supernatant can be passed through a Solid Phase Extraction (SPE) cartridge (e.g., C18).[9] The cartridge is first conditioned with methanol and then equilibrated with acidified water. The sample is loaded, and interfering compounds are washed away with a weak solvent. The analyte of interest, this compound, is then eluted with a stronger solvent like methanol. The eluate is collected and may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller, precise volume of the initial mobile phase for analysis.

4. Quantification by High-Performance Liquid Chromatography (HPLC):

-

Objective: To separate, identify, and quantify this compound in the cleaned extract.

-

Protocol:

-

Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) or a Mass Spectrometer (MS) is used.[9][16]

-

Column: A reversed-phase C18 column is typically employed.

-

Mobile Phase: A gradient elution is commonly used, involving two solvents: (A) water with a small amount of acid (e.g., 0.1% formic acid) and (B) an organic solvent like acetonitrile or methanol with 0.1% formic acid. The gradient program starts with a high percentage of solvent A, gradually increasing the percentage of solvent B to elute the compounds based on their polarity.

-

Detection: this compound is identified by its retention time and its UV-Vis spectrum (using DAD) or its specific mass-to-charge ratio (m/z 273 for the protonated molecule [M+H]+) and fragmentation pattern (using MS/MS).[9][16]

-

Quantification: A calibration curve is generated using certified analytical standards of this compound of known concentrations. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration.[9]

-

Conclusion

This compound is an important plant-derived flavonoid precursor with a notable presence in common dietary sources like tomatoes and citrus fruits. Its role as a key intermediate in the phenylpropanoid pathway makes it central to the vast chemical diversity of flavonoids. Understanding its natural distribution and mastering the analytical techniques for its accurate quantification are crucial for researchers aiming to explore its biological activities and potential applications in health and medicine. The methodologies outlined in this guide provide a robust framework for the scientific investigation of this valuable natural compound.

References

- 1. Naringenin chalcone - Wikipedia [en.wikipedia.org]

- 2. Medicinally Privileged Natural Chalcones: Abundance, Mechanisms of Action, and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. CM-Naringenin-Chalcone | Mibelle Biochemistry [mibellebiochemistry.com]

- 8. econtent.hogrefe.com [econtent.hogrefe.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Flavonoids naringenin chalcone, naringenin, dihydrotricin, and tricin are lignin monomers in papyrus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Molecular Mechanisms of Biosynthesis of Naringenin and Related Chalcones in Actinobacteria and Plants: Relevance for the Obtention of Potent Bioactive Metabolites [mdpi.com]

- 13. Probing the Deoxyflavonoid Biosynthesis: Naringenin Chalcone Is a Substrate for the Reductase Synthesizing Isoliquiritigenin [jstage.jst.go.jp]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]